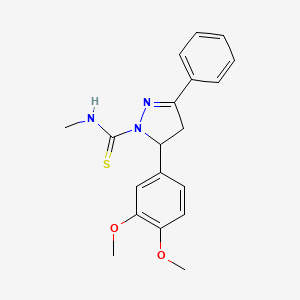

5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

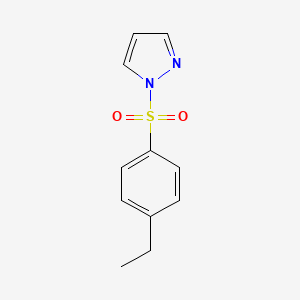

The compound is a pyrazole derivative with a 3,4-dimethoxyphenyl group, a phenyl group, and a carbothioamide group . Pyrazole derivatives are known for their wide range of biological activities, and the presence of the 3,4-dimethoxyphenyl group suggests it might have interesting chemical properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as C–C cleavage .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to be solids at room temperature .科学的研究の応用

Molecular Spectroscopy and Antimicrobial Potential

One notable application of pyrazole derivatives is in the field of molecular spectroscopy. For instance, a novel pyrazole derivative was optimized using density functional theory (DFT) to understand its molecular equilibrium geometry. This study provided insights into the molecule's stability, arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond-like weak interaction. Furthermore, the compound exhibited in vitro antimicrobial activity against several bacteria and fungal strains, highlighting its potential as an antimicrobial agent (Sivakumar et al., 2020).

Corrosion Inhibition

Another significant application of pyrazole derivatives is in the field of corrosion inhibition. A study involving a 3,5-disubstituted pyrazole carbothioamide synthesized through a cyclocondensation reaction demonstrated its efficacy as a corrosion inhibitor for mild steel in an acid medium. The results indicated strong adsorption of the target molecule on the steel surface, suggesting a mixed type of inhibitor, which is crucial for protecting metals against corrosion (Boudjellal et al., 2020).

Antimicrobial Agents

Pyrazole derivatives have also been synthesized for evaluation as antimicrobial agents. For example, certain 5-(2-hydroxy-phenyl)-3-methyl-4,5-dihydropyrazole-1-carbothioamide derivatives showed bactericidal activity against E. coli, and one particular compound displayed activity against P. vulgaris (Liu Xin-hua et al., 2007). This indicates the potential of these compounds in developing new antimicrobial agents.

Synthesis and Evaluation of Antimicrobial Activity

Further studies have involved the synthesis of novel pyrazole-1-carbothioamide derivatives and their evaluation for antimicrobial activities. A series of these derivatives were synthesized, characterized, and screened for antibacterial and antifungal activity, demonstrating the wide-ranging applicability of pyrazole derivatives in combating various microbial strains (Chate et al., 2012).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-20-19(25)22-16(12-15(21-22)13-7-5-4-6-8-13)14-9-10-17(23-2)18(11-14)24-3/h4-11,16H,12H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPKZAHEEJCKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737505.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2737506.png)

![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide](/img/structure/B2737507.png)

![7-ethyl-8-methyl-6-oxo-N-(2-oxo-2H-chromen-3-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737508.png)

![8-(3-{[(5-methyl-2-furyl)methyl]amino}pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2737516.png)

![1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2737519.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2737521.png)

![1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2737522.png)

![rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2737527.png)